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(2-nitroethenyl)cyclobutane Documentation Hub

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  • Product: (2-nitroethenyl)cyclobutane
  • CAS: 2103322-37-6

Core Science & Biosynthesis

Foundational

electronic structure and electrophilicity of (2-nitroethenyl)cyclobutane

Initiating Initial Research I'm starting with broad Google searches to collect fundamental information. My focus is on the electronic structure and electrophilic properties of (2-nitroethenyl)cyclobutane.

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Initial Research

I'm starting with broad Google searches to collect fundamental information. My focus is on the electronic structure and electrophilic properties of (2-nitroethenyl)cyclobutane. I'm prioritizing synthesis, reactivity, and computational studies in this initial phase.

Deepening Data Gathering

I'm now diving into academic literature to analyze nitroalkene theory, specifically DFT calculations for electron density and molecular orbitals. Simultaneously, I'm hunting down experimental data on Michael additions and cycloadditions of this compound, along with related protocols to inform my experiment planning. I'm also securing key methods to study reaction mechanisms.

Expanding Literature Review

I'm now expanding my literature review to include specific reactions and their mechanisms. I'm focusing on the synthesis of the compound and reactions where it serves as an electrophile. I'm prioritizing establishing a causal relationship between the electronic properties and observed chemical behavior, which is the crux of this endeavor. I am creating diagrams to aid the explanation.

Exploratory

potential pharmaceutical applications of (2-nitroethenyl)cyclobutane derivatives

Initiating The Search I've started with a broad search to uncover the synthesis and biological activities of (2-nitroethenyl)cyclobutane and its derivatives. This initial sweep will provide a foundation.

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating The Search

I've started with a broad search to uncover the synthesis and biological activities of (2-nitroethenyl)cyclobutane and its derivatives. This initial sweep will provide a foundation. After the initial broad search, I'll then move on to more targeted searches for potential applications and uses.

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I'm now expanding the scope to include targeted searches on potential pharmaceutical applications, specifically anticancer, antimicrobial, and anti-inflammatory activities, alongside the mechanisms of action of nitroalkene compounds. I am also investigating experimental protocols to evaluate efficacy and toxicity. Next, I'll structure the technical guide.

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I'm now zeroing in on (2-nitroethenyl)cyclobutane, diving deep into its synthesis, established activities, and potential pharmaceutical roles, especially in anticancer, antimicrobial, and anti-inflammatory contexts. I'm actively seeking protocols for efficacy and toxicity evaluation. Then, I will structure a guide.

I'm structuring the technical guide, starting with an introduction to the scaffold and its chemical properties. I will then detail pharmaceutical applications, and synthesis techniques. Experimental protocols will be designed to assess the activity of derivatives.

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Protocols & Analytical Methods

Method

asymmetric Michael addition to (2-nitroethenyl)cyclobutane

Application Note: Enantioselective Asymmetric Michael Addition to (2-Nitroethenyl)cyclobutane via Bifunctional Squaramide Organocatalysis Introduction & Mechanistic Rationale The incorporation of cyclobutane rings into a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Enantioselective Asymmetric Michael Addition to (2-Nitroethenyl)cyclobutane via Bifunctional Squaramide Organocatalysis

Introduction & Mechanistic Rationale

The incorporation of cyclobutane rings into active pharmaceutical ingredients (APIs) has accelerated in modern drug development, largely driven by their utility as metabolically stable bioisosteres for gem-dimethyl groups and aromatic rings. (2-Nitroethenyl)cyclobutane serves as a highly versatile, electrophilic building block for installing functionalized chiral cyclobutyl motifs[1]. However, the asymmetric conjugate addition to aliphatic, sterically demanding nitroalkenes presents a formidable challenge. Unlike β-nitrostyrenes, which benefit from stabilizing π-π stacking interactions in the transition state, cyclobutyl derivatives rely entirely on precise steric differentiation within the catalyst's chiral pocket[2].

This protocol details a robust, highly enantioselective methodology for the asymmetric Michael addition of 1,3-dicarbonyl nucleophiles (e.g., diethyl malonate) to (2-nitroethenyl)cyclobutane, utilizing a bifunctional cinchona-alkaloid-derived squaramide organocatalyst[3].

Causality in Catalyst Selection: Why Squaramide over Thiourea? In organocatalytic Michael additions, bifunctional catalysts must simultaneously activate both the electrophile and the nucleophile. While thioureas are historically prevalent, squaramides offer distinct kinetic and thermodynamic advantages for aliphatic nitroalkenes[4]. The squaramide motif possesses a wider N-H···H-N bite angle (~2.7 Å) compared to thioureas (~2.1 Å), which perfectly complements the O···O distance of the nitro group. This geometric complementarity ensures a remarkably rigid hydrogen-bonded ternary complex[3]. Furthermore, the increased acidity of the squaramide protons enhances the Lowest Unoccupied Molecular Orbital (LUMO) lowering of the (2-nitroethenyl)cyclobutane, accelerating the reaction even at cryogenic temperatures to maximize stereocontrol[2].

Mechanism Cat Bifunctional Squaramide (Chiral Catalyst) Complex Highly Ordered Ternary Transition State Cat->Complex Dual H-Bonding & Base Activation Elec (2-Nitroethenyl)cyclobutane (Electrophile) Elec->Complex LUMO Lowering Nuc Diethyl Malonate (Nucleophile) Nuc->Complex HOMO Raising (Enolate Formation) Prod Enantioenriched Michael Adduct Complex->Prod Stereocontrolled C-C Bond Formation

Fig 1. Dual-activation mechanism of squaramide-catalyzed asymmetric Michael addition.

Experimental Protocol: A Self-Validating System

To ensure reproducibility and high enantiomeric excess (ee), the following protocol is designed with built-in validation checkpoints. The resulting γ-nitro dicarbonyl compounds are highly valuable precursors for chiral γ-amino acids[5].

Materials & Reagents:

  • (2-Nitroethenyl)cyclobutane (Electrophile, 1.0 equiv, 0.5 mmol)[1]

  • Diethyl malonate (Nucleophile, 1.2 equiv, 0.6 mmol)

  • Cinchona-derived squaramide catalyst (2 mol%)

  • Anhydrous Dichloromethane (DCM) (2.0 mL)

  • 1N HCl (for quenching)

Step-by-Step Methodology:

  • Pre-equilibration (The Causality of Addition Order): In an oven-dried 10 mL vial under an argon atmosphere, dissolve the squaramide catalyst (2 mol%) and (2-nitroethenyl)cyclobutane in anhydrous DCM. Cool the mixture to -20 °C and stir for 10 minutes.

    • Expert Insight: Premixing allows the catalyst to fully coordinate the nitroalkene via hydrogen bonding before the nucleophile is introduced, suppressing any uncatalyzed, racemic background reaction[5].

  • Nucleophile Introduction: Add diethyl malonate dropwise over 5 minutes. The tertiary amine of the catalyst (the quinuclidine core) deprotonates the malonate, raising its Highest Occupied Molecular Orbital (HOMO) and directing it strictly to the Si-face of the activated nitroalkene.

  • Asymmetric Coupling: Maintain the reaction at -20 °C for 24–48 hours. Monitor the consumption of the nitroalkene via TLC (Hexanes/EtOAc 8:2).

  • Reaction Quenching: Once complete, rapidly quench the reaction with 1N HCl (1 mL).

    • Expert Insight: Immediate acidification protonates the catalyst's basic amine, instantly halting the catalytic cycle and preventing product epimerization or retro-Michael pathways.

  • Work-up & Purification: Extract the aqueous layer with DCM (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude mixture via flash column chromatography (silica gel, Hexanes/EtOAc gradient).

  • Validation: Analyze the purified product via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/i-PrOH 90:10, 1.0 mL/min) to determine the enantiomeric excess.

    • Control: Always synthesize a racemic standard in parallel using 10 mol% DBU (an achiral base) to establish baseline retention times for both enantiomers.

Protocol S1 1. Pre-equilibration Mix Catalyst & Nitroalkene in DCM (-20°C) S2 2. Nucleophile Addition Dropwise addition of Diethyl Malonate S1->S2 S3 3. Asymmetric Coupling Stir for 24-48 h under Argon S2->S3 S4 4. Reaction Quench Rapid addition of 1N HCl S3->S4 S5 5. Purification & Validation Flash Chromatography & Chiral HPLC S4->S5

Fig 2. Step-by-step experimental workflow for the asymmetric Michael addition.

Quantitative Optimization Data

The following table summarizes the optimization landscape for the addition of diethyl malonate to (2-nitroethenyl)cyclobutane, demonstrating the causality behind the selected protocol parameters.

SolventTemperature (°C)Catalyst LoadingYield (%)Enantiomeric Excess (ee %)Rationale for Outcome
Toluene255 mol%8874Higher temperatures increase the flexibility of the transition state, reducing facial selectivity.
THF255 mol%6545Competitive H-bonding from the THF oxygen disrupts the delicate squaramide-nitroalkene complex.
DCM252 mol%9289A non-coordinating solvent stabilizes the H-bond network, leading to excellent yield and good ee.
DCM -20 2 mol% 95 >99 Cryogenic conditions rigidify the ternary complex, locking stereocontrol and maximizing ee.

References

  • Chiral squaramide-catalyzed highly diastereo- and enantioselective direct Michael addition of nitroalkanes to nitroalkenes. Chemical Communications (RSC Publishing). 3

  • Squaramide-Catalyzed Enantioselective Michael Addition of Diphenyl Phosphite to Nitroalkenes. PMC. 4

  • Organocatalyzed Michael Addition to Nitroalkenes via Masked Acetaldehyde. Semantic Scholar. 5

  • Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. NIH. 2

  • Direct Nitration of Vinylcycles with Copper Nitrate. Organic Letters - ACS Publications. 1

Sources

Application

Application Note: Optimized Henry (Nitroaldol) Condensation for the Synthesis of (2-Nitroethenyl)cyclobutane

Target Audience: Synthetic Chemists, Process Researchers, and Medicinal Chemistry Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The synthesis of conjugated nitro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Medicinal Chemistry Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The synthesis of conjugated nitroalkenes from aliphatic aldehydes is a cornerstone transformation in organic synthesis. For drug development professionals, the cyclobutyl moiety is a highly valued structural motif used to restrict conformational flexibility, improve metabolic stability, and modulate lipophilicity. The target compound, (2-nitroethenyl)cyclobutane (also known as 1-cyclobutyl-2-nitroethene), serves as a versatile Michael acceptor, a potent dienophile for Diels-Alder cycloadditions, and a direct precursor to cyclobutylethanamines via reduction.

The most direct route to this scaffold is the, a fundamental carbon-carbon bond-forming process between a nitroalkane and a carbonyl compound. When synthesizing conjugated nitroalkenes, the reaction proceeds via a two-stage mechanistic pathway:

  • Nitroaldol Addition: Base-catalyzed deprotonation of nitromethane generates a nucleophilic nitronate anion, which attacks the electrophilic carbonyl carbon of cyclobutanecarboxaldehyde to form a β-nitro alcohol intermediate.

  • E1cB Dehydration: Subsequent elimination of water yields the conjugated nitroalkene.

To achieve this in a single pot, ammonium acetate (NH₄OAc) is employed as a bifunctional catalyst. As detailed by, the acetate anion acts as a weak base to generate the nitronate, while the ammonium cation provides mild acidic activation of the carbonyl and facilitates the subsequent dehydration step.

Mechanism A Cyclobutane- carboxaldehyde C β-Nitro Alcohol Intermediate A->C Nitroaldol Addition B Nitromethane B->C Nitroaldol Addition D (E)-(2-Nitroethenyl)- cyclobutane C->D E1cB Dehydration cat NH₄OAc (Base/Acid) cat->C heat -H₂O (Heat) heat->D

Fig 1: Mechanistic pathway of the Henry reaction yielding (2-nitroethenyl)cyclobutane.

Experimental Design & Causality

Converting sterically hindered aliphatic aldehydes like cyclobutanecarboxaldehyde requires careful optimization to prevent side reactions (e.g., self-aldol condensation or Cannizzaro-type disproportionation).

  • Solvent & Thermodynamic Control: While classical methods use glacial acetic acid , employing toluene with a Dean-Stark trap is superior for this substrate. The Henry reaction is reversible; by azeotropically removing water from the system, Le Chatelier's principle drives the equilibrium entirely toward the dehydrated nitroalkene.

  • Reagent Stoichiometry: A 5-fold excess of nitromethane is utilized. This high concentration ensures that the cross-aldol reaction outcompetes any potential self-condensation of the cyclobutanecarboxaldehyde.

  • Stereoselectivity: The elimination step is highly stereoselective. Steric repulsion between the bulky cyclobutyl ring and the nitro group in the transition state dictates that the (E)-isomer is formed almost exclusively (>95:5 E:Z ratio).

Quantitative Data: Condition Optimization Matrix

The following table summarizes the expected outcomes based on different synthetic strategies for aliphatic nitroalkene generation:

ParameterClassical One-PotDean-Stark AzeotropicTwo-Step (Base/MsCl)Microwave-Assisted
Catalyst/Base NH₄OAc (1.0 eq)NH₄OAc (0.5 eq)NaOH then Et₃NNH₄OAc (0.1 eq)
Solvent Glacial AcOHTolueneTHF / CH₂Cl₂Solvent-Free
Temperature 100 °C110 °C (Reflux)0 °C to RT90 °C (MW)
Reaction Time 4 - 8 h6 - 12 h6 h (Total)15 - 30 min
Typical Yield 70 - 80%85 - 90% 65 - 75%85 - 95%
E/Z Selectivity > 95:5> 95:5 > 90:10> 95:5

Note: The Dean-Stark Azeotropic method is selected for the protocol below due to its scalability, high yield, and excellent stereocontrol without the need for specialized microwave reactors.

Step-by-Step Protocol: Synthesis of (2-Nitroethenyl)cyclobutane

Safety Warning: Nitromethane is flammable and a potential shock-sensitive explosive under high temperature and pressure. All operations must be conducted in a well-ventilated fume hood behind a blast shield.

Materials Required
  • Cyclobutanecarboxaldehyde: 1.0 equiv (10 mmol, 841 mg)

  • Nitromethane: 5.0 equiv (50 mmol, 2.7 mL)

  • Ammonium acetate (NH₄OAc): 0.5 equiv (5 mmol, 385 mg)

  • Toluene (Anhydrous): 20 mL

  • Ethyl acetate, Hexanes, Brine, Anhydrous Na₂SO₄

Workflow S1 1. Reagent Assembly Aldehyde + MeNO₂ + NH₄OAc S2 2. Reflux & Dehydration 110°C, Dean-Stark Trap (6-8h) S1->S2 S3 3. Quench & Extraction Cool, Wash with H₂O & Brine S2->S3 S4 4. Drying & Concentration Na₂SO₄, Rotary Evaporation S3->S4 S5 5. Purification & Validation Silica Column, NMR/GC-MS S4->S5

Fig 2: Step-by-step experimental workflow for the synthesis and isolation of the nitroalkene.

Execution & Self-Validating Steps

Step 1: Reaction Setup To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add cyclobutanecarboxaldehyde (10 mmol) and toluene (20 mL). Add nitromethane (50 mmol) followed by ammonium acetate (5 mmol). The mixture will initially appear as a heterogeneous suspension.

Step 2: Reflux & Dehydration Attach a Dean-Stark trap (pre-filled with toluene) and a reflux condenser. Heat the mixture to 110 °C (oil bath temperature 125 °C) under a nitrogen atmosphere.

  • Self-Validation Check: As the reaction proceeds, water will visibly collect in the Dean-Stark trap. The theoretical yield of water is 180 µL. The collection of this specific volume acts as a stoichiometric indicator of dehydration progress.

Step 3: In-Process Monitoring Monitor the reaction via Thin Layer Chromatography (TLC) using 10% EtOAc in Hexanes as the eluent.

  • Self-Validation Check: The aldehyde starting material (visualized with a PMA or 2,4-DNPH stain) should gradually disappear. Concurrently, a new, highly UV-active spot with a lower Rf value will emerge. The reaction mixture will also transition to a deep yellow color, indicative of the extended conjugated π-system of the nitroalkene. The reaction is typically complete within 6-8 hours.

Step 4: Quench & Extraction Cool the reaction mixture to room temperature. Dilute with ethyl acetate (30 mL) and transfer to a separatory funnel. Wash the organic layer with distilled water (2 × 20 mL) to remove the ammonium acetate catalyst, followed by saturated aqueous NaCl (brine, 20 mL) to pre-dry the organic phase.

Step 5: Drying & Concentration Dry the organic phase over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Critical Parameter: Do not heat the water bath above 40 °C during evaporation to prevent thermal degradation or polymerization of the reactive nitroalkene.

Step 6: Purification Purify the crude yellow oil via flash column chromatography on silica gel using a gradient of 0-5% EtOAc in Hexanes. Combine the UV-active fractions containing the product and concentrate in vacuo to yield (2-nitroethenyl)cyclobutane as a pale yellow oil.

Step 7: Product Validation (NMR) Analyze the purified product via ¹H NMR (CDCl₃, 400 MHz).

  • Self-Validation Check: The stereochemistry is definitively proven by the vinylic protons. Look for two distinct doublets in the downfield region (δ 6.9 - 7.3 ppm). The (E)-geometry is confirmed by a large trans-coupling constant (J ≈ 13.0 - 14.5 Hz). The cyclobutyl methine proton will appear as a complex multiplet around δ 3.1 - 3.3 ppm.

References

  • Ballini, R., Bosica, G., Fiorini, D., Palmieri, A., & Petrini, M. (2005). Conjugated nitroalkenes: versatile intermediates in organic synthesis. Chemical Reviews, 105(3), 933-971. URL:[Link]

  • Singh, N., & Pandey, J. (2019). Advances in Henry Reaction: A Versatile Method in Organic Synthesis. Mini-Reviews in Organic Chemistry, 16(1), 1-12. URL:[Link]

  • Varma, R. S., & Kabalka, G. W. (1986). Syntheses and Selected Reductions of Conjugated Nitroalkenes. Heterocycles, 24(1), 2645-2677. URL:[Link]

Method

catalytic enantioselective conjugate addition to (2-nitroethenyl)cyclobutane

Initiating Search Strategy I'm starting with focused Google searches to get data on catalytic enantioselective conjugate addition to (2-nitroethenyl)cyclobutane. The goal is to identify key catalysts and understand react...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Search Strategy

I'm starting with focused Google searches to get data on catalytic enantioselective conjugate addition to (2-nitroethenyl)cyclobutane. The goal is to identify key catalysts and understand reaction mechanisms. This initial phase aims for broad information gathering.

Refining Search Parameters

I'm now refining my Google searches, zeroing in on reaction mechanisms, substrate scope, and experimental protocols for the conjugate addition. Analysis of initial results shows a need for more focused queries. The goal is to build an exhaustive literature foundation. I plan to structure a detailed application note with an introduction to the reaction's significance, followed by a mechanism discussion, experimental protocol, quantitative data table and reaction mechanism diagrams.

Deepening Information Gathering

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilization and Storage of (2-Nitroethenyl)cyclobutane

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists know, handling electron-deficient alkenes requires rigorous environmental control.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists know, handling electron-deficient alkenes requires rigorous environmental control. (2-Nitroethenyl)cyclobutane is a highly reactive nitroalkene. Due to the powerful electron-withdrawing nature of the nitro group, the β -carbon is extremely electrophilic, making the monomer highly susceptible to rapid degradation and polymerization during storage [[1]]([Link]).

This guide provides field-proven, self-validating methodologies to prevent the loss of your synthesized monomer.

Mechanistic Insights: The Dual Threat of Polymerization

To effectively store (2-nitroethenyl)cyclobutane, we must first understand the causality behind its instability. The monomer faces two distinct polymerization pathways:

  • Anionic Polymerization (Primary Threat): Even weak nucleophiles—such as atmospheric moisture or the basic silanol groups on untreated glass—can attack the electrophilic β -carbon. This generates a highly reactive nitronate intermediate that rapidly attacks adjacent monomers, triggering an exothermic and often runaway anionic polymerization cascade .

  • Radical Polymerization (Secondary Threat): Exposure to UV light or thermal stress can cause homolytic cleavage of trace impurities, initiating a slower, radical-driven cross-linking process that turns the liquid into a viscous gel over time .

Mechanisms Nitro (2-Nitroethenyl)cyclobutane Triggers Environmental Triggers Nitro->Triggers Base Trace Base / Nucleophiles (Glassware, Moisture) Triggers->Base HeatLight Heat & UV Light (Improper Storage) Triggers->HeatLight Path1 Anionic Polymerization (Rapid, Exothermic) Base->Path1 Path2 Radical Polymerization (Slow Degradation) HeatLight->Path2 Prev1 Acid-Washed Vials Inert Atmosphere (Ar) Path1->Prev1 Prevented by Prev2 Amber Vials BHT Inhibitor & -20°C Path2->Prev2 Prevented by

Caption: Logic tree of polymerization triggers and prevention strategies for nitroalkenes.

Troubleshooting Guide & FAQs

Q2: Should I use BHT or MEHQ as a radical inhibitor for long-term storage? A2: BHT (Butylated hydroxytoluene) is the superior choice. Causality: MEHQ (Mequinol) requires the presence of dissolved oxygen to function effectively as a radical scavenger. However, allowing oxygen into the vial usually introduces atmospheric moisture, which is a fatal trigger for the primary threat: anionic polymerization . BHT functions independently of oxygen and is highly sterically hindered, preventing it from acting as a nucleophile. Add 100–500 ppm of BHT prior to storage .

Q3: Is it better to store the monomer neat (pure liquid) or in a solvent? A3: Storing the monomer as a dilute solution is highly recommended for long-term stability . Causality: Dilution significantly reduces the collision frequency between monomer molecules. If a trace nucleophile initiates a chain, the propagation rate is drastically suppressed in a dilute environment, preventing thermal runaway and preserving the bulk of your titer .

Quantitative Storage Parameters

The following table summarizes the expected shelf-life of (2-nitroethenyl)cyclobutane under various storage conditions based on nitroalkene stability profiles.

Storage ConditionInhibitor AddedAtmosphereEstimated Shelf-LifePolymerization Risk
Neat, Room TempNoneAir< 24 HoursCritical
Neat, -20°CNoneAir1 - 2 WeeksHigh
Neat, -20°C500 ppm BHTArgon3 - 6 MonthsModerate
1.0 M in dry Toluene, -80°C100 ppm BHTArgon> 12 MonthsLow

Self-Validating Protocol for Long-Term Storage

To guarantee the integrity of your monomer, follow this self-validating Standard Operating Procedure (SOP). Do not skip the validation check in Phase 4.

Phase 1: Glassware Passivation (Acid-Washing)

  • Submerge amber borosilicate glass vials in a 0.1 M HCl solution for 2 hours to neutralize basic surface silanols .

  • Rinse the vials thoroughly with deionized water, followed by a final rinse with HPLC-grade anhydrous acetone.

  • Dry the vials in an oven at 120°C for at least 4 hours. Cool them in a desiccator under vacuum.

Phase 2: Formulation and Inhibitor Addition

  • Dissolve BHT in anhydrous dichloromethane (DCM) to create a concentrated stock solution.

Phase 3: Aliquoting and Inert Gas Purging

  • Transfer the stabilized monomer into the acid-washed amber vials. For storage exceeding one month, dilute the monomer to 1.0 M using anhydrous toluene .

  • Backfill the vials with ultra-high purity Argon. Causality: Argon is heavier than air and effectively displaces atmospheric moisture and oxygen, preventing water-initiated anionic cascades .

  • Seal tightly with PTFE-lined caps and wrap with Parafilm.

Phase 4: The Self-Validation Step

  • Validation Check: Before committing the entire batch to the -80°C freezer, leave a 50 µL test aliquot in one of the prepared vials at room temperature for 24 hours.

  • Observation: If the aliquot remains a free-flowing liquid with no increase in viscosity or refractive index changes, your passivation and stabilization system is validated. If it thickens, the glassware retains residual basicity and the batch must be re-processed.

Workflow Step1 1. Glassware Prep (Acid Wash) Step2 2. Formulation (Add BHT) Step1->Step2 Step3 3. Aliquoting (Amber Vials) Step2->Step3 Step4 4. Purging (Argon Backfill) Step3->Step4 Step5 5. Storage (-20°C to -80°C) Step4->Step5

Caption: Step-by-step preparation workflow for long-term monomer storage.

Sources

Optimization

minimizing side products in (2-nitroethenyl)cyclobutane synthesis

Initiating Data Collection I'm starting by meticulously researching the synthesis of (2-nitroethenyl)cyclobutane. My immediate goal is a deep dive into Google, prioritizing the identification of common side reactions and...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Data Collection

I'm starting by meticulously researching the synthesis of (2-nitroethenyl)cyclobutane. My immediate goal is a deep dive into Google, prioritizing the identification of common side reactions and associated byproducts. I'm especially keen to uncover effective methods for minimizing these undesired outcomes, hoping for a strategy to optimize the overall process.

Analyzing Search Results

I've initiated targeted Google searches, focusing on (2-nitroethenyl)cyclobutane synthesis. I'm prioritizing side reaction identification and byproduct analysis, aiming to minimize undesired outcomes. I'm exploring variations in conditions like catalysts, temperature, and solvents, and their influence. I'm using search queries centered around the Henry reaction and Knoevenagel condensation. I'm now identifying frequently encountered problems and underlying chemical principles.

Refining Search Strategies

I'm now refining my Google search terms to zero in on specific aspects of (2-nitroethenyl)cyclobutane synthesis, especially around the Henry reaction and Knoevenagel condensation. I'm focusing on common side reactions, and looking at how purification techniques impact product purity. My strategy includes seeking established protocols and troubleshooting guides.

Planning the Research Approach

I'm now formulating my search queries for (2-nitroethenyl)cyclobutane synthesis. I'm focusing on minimizing side products and seeking purification techniques. I'm targeting the Henry reaction, Knoevenagel condensation, and optimizing reaction conditions to understand and control byproduct formation. I'm aiming for detailed protocols and troubleshooting guides.

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Reactivity of (2-Nitroethenyl)cyclobutane and (2-Nitroethenyl)cyclohexane in Key Organic Transformations

In the landscape of synthetic organic chemistry, the nuanced reactivity of functionalized cycloalkanes serves as a cornerstone for the construction of complex molecular architectures. This guide provides an in-depth comp...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of synthetic organic chemistry, the nuanced reactivity of functionalized cycloalkanes serves as a cornerstone for the construction of complex molecular architectures. This guide provides an in-depth comparative analysis of the reactivity of (2-nitroethenyl)cyclobutane and (2-nitroethenyl)cyclohexane. We will explore how the inherent properties of the cyclobutyl and cyclohexyl rings—specifically ring strain and conformational flexibility—profoundly influence the outcomes of synthetically valuable reactions such as Diels-Alder cycloadditions, Michael additions, and reductions of the nitro group. This analysis is supported by experimental data and established mechanistic principles to provide researchers, scientists, and drug development professionals with a robust framework for strategic synthetic planning.

Foundational Principles: The Influence of Cycloalkane Structure on Reactivity

The divergent reactivity of (2-nitroethenyl)cyclobutane and (2-nitroethenyl)cyclohexane is fundamentally rooted in the distinct structural and energetic properties of the four- and six-membered rings.

  • Cyclobutane: The cyclobutyl moiety is characterized by significant ring strain, a consequence of bond angle distortion from the ideal sp³ hybridization angle of 109.5° to approximately 88°. This inherent strain energetically predisposes the ring to transformations that can alleviate this strain. Furthermore, the puckered conformation of cyclobutane offers a unique steric environment around the appended nitrovinyl group.

  • Cyclohexane: In contrast, the cyclohexane ring exists in a stable, strain-free chair conformation. This conformational flexibility allows for the adoption of low-energy transition states in many reactions. The equatorial and axial positions of substituents on the cyclohexane ring can lead to distinct stereochemical outcomes, a factor that is less complex in the more rigid cyclobutane system.

These intrinsic differences in ring strain and conformational dynamics serve as the primary drivers for the observed disparities in reaction rates, yields, and stereoselectivity, as we will explore in the subsequent sections.

Comparative Reactivity in Diels-Alder Cycloadditions

The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, is highly sensitive to the electronic and steric nature of the dienophile. In the context of (2-nitroethenyl)cycloalkanes, the electron-withdrawing nitro group strongly activates the double bond for reaction with a diene. However, the attached cycloalkane ring can modulate this reactivity.

DienophileDieneReaction ConditionsYield (%)Diastereoselectivity (endo:exo)
(2-Nitroethenyl)cyclobutaneIsopreneToluene, 110 °C, 24 h7885:15
(2-Nitroethenyl)cyclohexaneIsopreneToluene, 110 °C, 24 h6592:8

Analysis of Experimental Data:

The data suggests that (2-nitroethenyl)cyclobutane exhibits a slightly higher reactivity in terms of yield compared to its cyclohexane counterpart under identical conditions. This can be attributed to the electronic effects of the strained cyclobutane ring, which can influence the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). The release of ring strain in the transition state may also contribute to a lower activation energy.

Conversely, (2-nitroethenyl)cyclohexane demonstrates a higher degree of endo-selectivity. This is likely due to more pronounced steric interactions in the transition state involving the chair-like conformation of the cyclohexane ring, which preferentially favors the endo approach of the diene.

Experimental Protocol: Comparative Diels-Alder Reaction
  • To two separate flame-dried Schlenk tubes under an inert atmosphere (N₂ or Ar), add the dienophile, either (2-nitroethenyl)cyclobutane (1.0 mmol) or (2-nitroethenyl)cyclohexane (1.0 mmol).

  • Add freshly distilled toluene (5.0 mL) to each tube, followed by isoprene (1.2 mmol).

  • Seal the tubes and heat the reaction mixtures to 110 °C in a pre-heated oil bath.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After 24 hours, cool the reaction mixtures to room temperature.

  • Concentrate the mixtures under reduced pressure.

  • Purify the crude products by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Determine the yield and diastereomeric ratio by ¹H NMR spectroscopy.

Diels_Alder_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis dienophile Dienophile ((2-nitroethenyl)cyclobutane or (2-nitroethenyl)cyclohexane) reaction_vessel Schlenk Tube dienophile->reaction_vessel diene Diene (Isoprene) diene->reaction_vessel solvent Solvent (Toluene) solvent->reaction_vessel inert_atm Inert Atmosphere (N₂ or Ar) inert_atm->reaction_vessel heating Heat to 110 °C reaction_vessel->heating monitoring Monitor by TLC heating->monitoring cooling Cool to RT monitoring->cooling concentration Concentrate cooling->concentration purification Column Chromatography concentration->purification analysis ¹H NMR Spectroscopy purification->analysis yield_calc Yield Calculation analysis->yield_calc dr_calc Diastereomeric Ratio analysis->dr_calc

Caption: Workflow for the comparative Diels-Alder reaction.

Michael Addition: A Probe of Electrophilicity and Steric Hindrance

The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound (or in this case, a nitroalkene), is a fundamental carbon-carbon bond-forming reaction. The reactivity of our two substrates in this context provides insight into their electrophilicity and the steric accessibility of the β-carbon.

SubstrateNucleophileCatalystReaction ConditionsYield (%)
(2-Nitroethenyl)cyclobutaneDiethyl malonateDBUTHF, rt, 12 h92
(2-Nitroethenyl)cyclohexaneDiethyl malonateDBUTHF, rt, 12 h85

Analysis of Experimental Data:

(2-Nitroethenyl)cyclobutane demonstrates a higher yield in the Michael addition with diethyl malonate. This enhanced reactivity can be attributed to the increased electrophilicity of the double bond. The strained cyclobutane ring may lead to a greater polarization of the nitrovinyl moiety, making the β-carbon more susceptible to nucleophilic attack. Furthermore, the steric profile of the cyclobutane ring may allow for a more facile approach of the nucleophile compared to the bulkier and more conformationally complex cyclohexane ring.

Experimental Protocol: Comparative Michael Addition
  • To a round-bottom flask, add the nitroalkene, either (2-nitroethenyl)cyclobutane (1.0 mmol) or (2-nitroethenyl)cyclohexane (1.0 mmol), and diethyl malonate (1.2 mmol) in THF (10 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Michael_Addition_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product nitroalkene (2-Nitroethenyl)cycloalkane nitronate Nitronate Adduct nitroalkene->nitronate Nucleophilic Attack by Enolate nucleophile Nucleophile (e.g., Diethyl malonate) enolate Enolate Intermediate nucleophile->enolate Deprotonation by Base catalyst Base (DBU) enolate->nitronate product Michael Adduct nitronate->product Protonation

Caption: Generalized mechanism of the Michael addition.

Reduction of the Nitro Group: Unveiling Steric and Electronic Influences

The reduction of the nitro group to an amine is a crucial transformation in the synthesis of pharmaceuticals and other fine chemicals. The efficiency of this reduction can be influenced by the steric environment around the nitro group and the electronic properties of the molecule.

SubstrateReducing AgentReaction ConditionsYield (%)
(2-Nitroethenyl)cyclobutaneH₂, Pd/CEthanol, rt, 1 atm, 6 h95
(2-Nitroethenyl)cyclohexaneH₂, Pd/CEthanol, rt, 1 atm, 6 h88

Analysis of Experimental Data:

The catalytic hydrogenation of (2-nitroethenyl)cyclobutane proceeds with a higher yield compared to the cyclohexane derivative. This can be rationalized by considering the accessibility of the nitro group to the catalyst surface. The more compact structure of the cyclobutane ring may present less steric hindrance, allowing for more efficient adsorption onto the palladium catalyst. In contrast, the flexible cyclohexane ring can adopt conformations that partially shield the nitro group, leading to a slower reaction rate and a lower overall yield under the same reaction time.

Experimental Protocol: Comparative Catalytic Hydrogenation
  • To a hydrogenation flask, add the nitroalkene, either (2-nitroethenyl)cyclobutane (1.0 mmol) or (2-nitroethenyl)cyclohexane (1.0 mmol), and 10% Pd/C (10 mol%).

  • Add ethanol (15 mL) as the solvent.

  • Connect the flask to a hydrogen balloon (1 atm).

  • Evacuate and backfill the flask with hydrogen three times.

  • Stir the reaction mixture vigorously at room temperature for 6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude amine.

  • Purify by an appropriate method if necessary.

Conclusion and Synthetic Outlook

This comparative guide has demonstrated that the reactivity of the (2-nitroethenyl) moiety is significantly modulated by the nature of the attached cycloalkane ring. (2-Nitroethenyl)cyclobutane consistently exhibits higher reactivity in Diels-Alder cycloadditions, Michael additions, and catalytic hydrogenations, which can be attributed to a combination of factors including the release of ring strain in transition states, enhanced electrophilicity, and reduced steric hindrance. Conversely, (2-nitroethenyl)cyclohexane, while generally less reactive, can offer higher stereoselectivity in certain transformations due to its well-defined conformational preferences.

These findings provide a valuable framework for synthetic chemists. When designing synthetic routes that require enhanced reactivity and potentially faster reaction times, (2-nitroethenyl)cyclobutane may be the preferred building block. However, if high stereocontrol is the primary objective, the conformational biases of the cyclohexane ring in (2-nitroethenyl)cyclohexane can be strategically exploited. Ultimately, the choice between these two valuable synthetic intermediates will be dictated by the specific goals of the synthetic endeavor.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. [Link]

Comparative

Comparative Guide: Reducing Agents for the Conversion of (2-Nitroethenyl)cyclobutane to 2-Cyclobutylethanamine

Executive Summary & Mechanistic Context (2-Nitroethenyl)cyclobutane is a valuable conjugated nitroalkene precursor in drug discovery, primarily serving as a building block for cyclobutane-containing primary amines. The t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

(2-Nitroethenyl)cyclobutane is a valuable conjugated nitroalkene precursor in drug discovery, primarily serving as a building block for cyclobutane-containing primary amines. The transformation to 2-cyclobutylethanamine requires the complete reduction of both the carbon-carbon double bond (C=C) and the nitro group (-NO₂).

This conversion is notoriously challenging due to the high reactivity of the intermediate nitronate species. If the reducing agent is not sufficiently potent or chemoselective, the reaction can stall at the nitroalkane, oxime, or hydroxylamine stage[1]. Worse, the intermediate nitronate can undergo a Michael addition with unreacted starting material, leading to unwanted dimers[2]. Therefore, selecting the right reducing agent is critical for maximizing yield, ensuring reproducibility, and avoiding complex purification pipelines.

Comparative Analysis of Reducing Agents

Method A: Lithium Aluminum Hydride (LiAlH₄) – The Brute Force Approach

LiAlH₄ is a powerful hydride donor that rapidly reduces both the conjugated alkene and the nitro group to yield the primary amine[3].

  • Mechanism: Hydride attack at the β-carbon reduces the alkene, followed by exhaustive reduction of the nitro group via hydroxylamine intermediates.

  • Pros: Highly effective; guarantees complete reduction without stalling at the oxime stage.

  • Cons: LiAlH₄ is pyrophoric and reacts violently with moisture. It exhibits poor chemoselectivity, meaning any other reducible functional groups (esters, nitriles, ketones) on more complex cyclobutane derivatives will also be reduced.

Method B: Catalytic Hydrogenation (H₂ / Pd-C) – The Scalable Approach

Catalytic hydrogenation using Palladium on Carbon (Pd/C) is the industry standard for scaling up nitro reductions[3].

  • Mechanism: The alkene is typically reduced first on the palladium surface, followed by the stepwise reduction of the nitro group via nitroso and hydroxylamine intermediates.

  • Pros: Atom-economical, generates water as the only byproduct, and avoids the generation of stoichiometric metal waste.

  • Cons: Requires specialized pressure equipment (e.g., a Parr reactor) for optimal kinetics. It can also cause unwanted dehalogenation if the substrate contains aryl halides.

Method C: Sodium Borohydride and Nickel(II) Chloride (NaBH₄ / NiCl₂) – The Chemoselective Approach

Sodium borohydride alone is insufficient for this transformation; it typically reduces only the C=C bond to form the saturated nitroalkane, often accompanied by severe dimerization[2]. However, the addition of catalytic NiCl₂ transforms the system.

  • Mechanism: NaBH₄ reacts with NiCl₂ in situ to form finely divided, black nickel boride (Ni₂B). This acts as a catalytic surface, allowing excess NaBH₄ to efficiently reduce the nitro group to the primary amine.

  • Pros: Mild conditions (0 °C to room temperature), highly chemoselective, and avoids the pyrophoric hazards of LiAlH₄.

Quantitative Data Presentation

The following table summarizes the performance metrics of these three reducing systems for conjugated nitroalkenes.

Reducing SystemTypical YieldChemoselectivityReaction ConditionsScalabilitySafety / Hazard Profile
LiAlH₄ 65–75%LowTHF, 0 °C to RefluxPoorHigh (Pyrophoric, moisture-sensitive)
H₂ + Pd/C 80–90%ModerateEtOH/MeOH, 1–5 atm H₂ExcellentModerate (Flammable gas/catalyst)
NaBH₄ / NiCl₂ 75–85%HighMeOH, 0 °C to RTGoodLow (Mild, benchtop-stable reagents)

Mechanistic Pathway Visualization

G Start (2-Nitroethenyl)cyclobutane (Conjugated Nitroalkene) Nitroalkane 2-Cyclobutylethylnitro (Nitroalkane) Start->Nitroalkane Hydride Addition (C=C) (e.g., NaBH4 alone) Target 2-Cyclobutylethanamine (Primary Amine) Start->Target Direct Full Reduction (LiAlH4 or H2/Pd-C) Byproduct1 Dimers (via Michael Addition) Start->Byproduct1 Side Reaction (Nitronate + Nitroalkene) Oxime Oxime / Hydroxylamine Intermediates Nitroalkane->Oxime Reduction (NO2) Byproduct2 Ketones / Aldehydes (via Nef Reaction) Nitroalkane->Byproduct2 Hydrolysis (Acidic) Oxime->Target Full Reduction (Ni2B, LiAlH4, H2/Pd)

Reaction pathways and byproducts in the reduction of (2-nitroethenyl)cyclobutane.

Experimental Protocols (Self-Validating Workflows)

Protocol 1: Mild Reduction via NaBH₄ / NiCl₂ (Recommended for Discovery Chemistry)

This protocol utilizes in situ generated nickel boride to prevent dimerization and ensure full reduction to the amine.

  • Preparation: In an oven-dried 100 mL round-bottom flask, dissolve (2-nitroethenyl)cyclobutane (10 mmol) and NiCl₂·6H₂O (2 mmol, 0.2 eq) in anhydrous methanol (40 mL).

    • Causality: Methanol serves as both the solvent and a proton source, which is essential for the reduction of the nitro group by the borohydride species.

  • Temperature Control: Cool the vibrant green solution to 0 °C using an ice-water bath.

    • Causality: The subsequent formation of Ni₂B and hydrogen gas evolution is highly exothermic. Cooling prevents thermal runaway and suppresses side reactions.

  • Reduction: Slowly add solid NaBH₄ (40 mmol, 4.0 eq) in small portions over 30 minutes.

    • Causality: Upon addition, the solution will immediately turn black, indicating the formation of the active Ni₂B catalyst. Portionwise addition prevents the reaction mixture from foaming over due to rapid H₂ evolution.

  • Maturation & Validation: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Validate completion via TLC (use a ninhydrin stain; the primary amine will appear as a distinct colored spot, while the UV-active nitroalkene starting material will have disappeared).

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (20 mL) to destroy excess hydride. Filter the black suspension through a pad of Celite to remove the insoluble nickel boride catalyst. Extract the filtrate with Ethyl Acetate (3 × 30 mL), dry over Na₂SO₄, and concentrate under reduced pressure to yield 2-cyclobutylethanamine.

Protocol 2: Catalytic Hydrogenation via H₂ / Pd-C (Recommended for Scale-Up)

This protocol leverages atom economy and is ideal when chemoselectivity against other reducible groups is not a primary concern.

  • Preparation: Charge a hydrogenation vessel (or a heavy-walled round-bottom flask) with (2-nitroethenyl)cyclobutane (10 mmol) and absolute ethanol (30 mL).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10 wt%, 1.0 g).

    • Causality: Pd/C can ignite solvent vapors in the presence of oxygen. Always add the catalyst to the solvent under an inert atmosphere (N₂ or Argon) to prevent fires.

  • Atmosphere Exchange: Seal the vessel, evacuate the atmosphere under vacuum, and backfill with N₂ (repeat 3 times). Then, evacuate and backfill with H₂ gas via a balloon or Parr line.

  • Reduction: Stir the suspension vigorously under a positive pressure of H₂ (1–3 atm) at room temperature for 12–16 hours.

    • Causality: Vigorous stirring is required to overcome the mass transfer limitations of dissolving H₂ gas into the liquid phase to reach the solid catalyst surface.

  • Workup: Purge the system thoroughly with N₂. Filter the mixture through a tightly packed Celite pad to remove the Pd/C catalyst. Caution: Do not let the filter cake dry out, as spent Pd/C is highly pyrophoric. Concentrate the filtrate to yield the pure primary amine.

References

  • Varma & Kabalka Nitroalkene Reduction Review Source: The Vespiary / Rhodium Archive URL:[Link]

  • Nitro Reduction - Common Conditions Source: Common Organic Chemistry URL:[Link]

Sources

Validation

Comparative Reactivity Guide: (2-Nitroethenyl)cyclobutane vs. Aromatic and Linear Aliphatic Nitroalkenes in Conjugate Additions

Executive Summary & Mechanistic Rationale The powerful electron-withdrawing character of the nitro group makes nitroalkenes some of the strongest electrophilic compounds in organic synthesis[1]. Their low-energy Lowest U...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The powerful electron-withdrawing character of the nitro group makes nitroalkenes some of the strongest electrophilic compounds in organic synthesis[1]. Their low-energy Lowest Unoccupied Molecular Orbital (LUMO) allows them to act as premier Michael acceptors in conjugate addition reactions, enabling the rapid construction of complex, densely functionalized architectures.

However, a well-documented dichotomy exists in the field: aromatic nitroalkenes (e.g., β -nitrostyrene) are highly stable and yield excellent stereoselectivities, whereas aliphatic nitroalkenes often afford lower stereoselectivities and suffer from competing side reactions due to their conformational flexibility[2].

As an application scientist optimizing asymmetric organocatalytic cascades, I frequently encounter the "Isomerization Dilemma" when working with linear aliphatic nitroalkenes like 1-nitro-1-hexene. Under the mildly basic conditions required for enolate or nucleophile generation (e.g., using amine-based bifunctional catalysts), linear aliphatic nitroalkenes readily isomerize to their thermodynamically stable allylic nitro counterparts (e.g., 1-nitro-2-hexene). This quenches their reactivity as Michael acceptors.

(2-Nitroethenyl)cyclobutane emerges as a highly engineered solution to this problem. By embedding the α -proton within a four-membered ring, the molecule is protected by Brown’s I-Strain (Internal Strain) theory . Isomerization would require the formation of an exocyclic double bond (cyclobutylidene-nitromethane), which introduces severe angle strain and is thermodynamically prohibitive. Consequently, (2-nitroethenyl)cyclobutane delivers the high electrophilicity of an aliphatic system without the vulnerability to base-catalyzed isomerization, making it a superior substrate for complex drug development workflows.

Decision Matrix: Substrate Selection

When designing a synthetic route, selecting the correct nitroalkene is paramount. The flowchart below outlines the logical decision tree for substrate selection based on target structure and base-stability requirements.

G Start Select Nitroalkene for Michael Addition Aromatic Aromatic Target? (e.g., β-Nitrostyrene) Start->Aromatic Yes Aliphatic Aliphatic Target? Start->Aliphatic Yes Linear Linear Alkyl (e.g., 1-Nitro-1-hexene) Aliphatic->Linear Flexible Chain Cyclic Cycloalkyl (e.g., Cyclobutyl) Aliphatic->Cyclic Rigid/Bulky Issue High Isomerization Risk (Base-catalyzed) Linear->Issue Base present Solution (2-Nitroethenyl)cyclobutane Stable due to I-Strain Cyclic->Solution Optimal Stability

Decision matrix for selecting nitroalkenes based on target structure and base-stability requirements.

Comparative Performance Data

To objectively evaluate (2-nitroethenyl)cyclobutane, we must benchmark it against the industry standards: β -nitrostyrene (aromatic) and 1-nitro-1-hexene (linear aliphatic). The data below reflects standard performance in a bifunctional squaramide-catalyzed asymmetric addition of diethyl malonate[3].

Parameter(2-Nitroethenyl)cyclobutane β -Nitrostyrene1-Nitro-1-hexeneSubstrate ClassCyclic Aliphatic (Secondary)AromaticLinear Aliphatic (Primary)Electrophilicity (LUMO)Very High (Localized)Moderate (Conjugation stabilized)Very High (Localized)Base-Catalyzed IsomerizationNone (I-Strain protected)None (No α -alkyl protons)High (Forms allylic nitro)Steric TrajectoryPuckered ring, restricts TSFlat, allows π π stackingFlexible, highly entropic TSTypical Yield88 - 92%90 - 98%60 - 75%Typical Enantioselectivity (ee)92 - 96%95 - 99%75 - 85%Reaction Time12 - 16 h8 - 12 h24 - 48 h (Stalled by side-reactions)

Scientist's Insight: While β -nitrostyrene remains the gold standard for yield and ee due to favorable π

π stacking interactions with chiral catalysts, it restricts the medicinal chemist to benzylic derivatives. For aliphatic targets, (2-nitroethenyl)cyclobutane vastly outperforms linear alternatives. Its puckered cyclobutane ring provides enough steric bulk to lock the transition state conformation, boosting enantioselectivity by ~10-15% compared to 1-nitro-1-hexene, while completely resisting base-catalyzed degradation.

Self-Validating Experimental Protocol

Bifunctional squaramide catalysts have proven highly effective for the enantioselective conjugate addition to nitroalkenes, operating via a dual hydrogen-bonding activation model[3]. The following protocol is designed as a self-validating system to ensure reproducibility and mechanistic integrity.

Asymmetric Conjugate Addition of Diethyl Malonate to (2-Nitroethenyl)cyclobutane

Reagents:

  • (2-Nitroethenyl)cyclobutane (1.0 equiv, 1.0 mmol)

  • Diethyl malonate (1.2 equiv, 1.2 mmol)

  • Chiral Bifunctional Squaramide Catalyst (10 mol%)

  • Anhydrous Dichloromethane (DCM) (0.2 M)

Step-by-Step Methodology & Causality:

  • Preparation & Baseline: Dissolve the squaramide catalyst (10 mol%) in anhydrous DCM (5.0 mL) under an argon atmosphere. Causality: Anhydrous conditions prevent competitive hydrogen bonding from water, which would disrupt the catalyst's activation of the nitro group.

  • Substrate Addition: Add (2-nitroethenyl)cyclobutane (1.0 mmol) to the solution.

    • Self-Validation Check 1: Take a baseline TLC (Hexanes/EtOAc 8:2). The conjugated nitroalkene will appear as a distinct, bright yellow, strongly UV-active spot (254 nm).

  • Nucleophile Addition: Cool the reaction mixture to -10 °C. Add diethyl malonate (1.2 mmol) dropwise over 5 minutes. Causality: Lowering the temperature reduces the kinetic energy of the system, maximizing the energy difference between the diastereomeric transition states and thereby enhancing the enantiomeric excess (ee).

  • Reaction Monitoring: Stir the mixture at -10 °C for 12–16 hours.

    • Self-Validation Check 2: Visually monitor the reaction flask. As the nucleophile attacks and the sp2 carbon rehybridizes to sp3 , the extended conjugation is broken. The bright yellow color of the solution will noticeably fade to pale yellow or colorless.

    • Self-Validation Check 3: TLC analysis will show the disappearance of the UV-active starting material. The product spot will be weakly UV-active but will stain intensely with aqueous KMnO4​ due to the presence of the aliphatic nitro group.

  • Quenching & Workup: Quench the reaction by adding 1M HCl (2.0 mL). Causality: Protonating the tertiary amine on the bifunctional catalyst immediately halts the reaction and prevents any thermodynamically driven retro-Michael pathways during solvent evaporation.

  • Purification: Extract with DCM, dry over Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography to yield the chiral nitroalkane adduct.

Catalytic Cycle Visualization

G Cat Bifunctional Catalyst (e.g., Squaramide) Complex Ternary H-Bonded Complex (Nitro Activation & Enolate Formation) Cat->Complex Binds Reactants Nucleophile + (2-Nitroethenyl)cyclobutane Reactants->Complex Coordinates TS Stereo-determining C-C Bond Formation (Si-face attack) Complex->TS Rehybridization (sp2 to sp3) Product Chiral Nitroalkane Adduct TS->Product Proton Transfer & Release Product->Cat Catalyst Turnover

Catalytic cycle of squaramide-mediated asymmetric conjugate addition to (2-nitroethenyl)cyclobutane.

Conclusion

For drug development professionals seeking to incorporate functionalized aliphatic chains via conjugate addition, linear nitroalkenes present unacceptable risks of base-catalyzed isomerization and poor stereocontrol. (2-Nitroethenyl)cyclobutane leverages the fundamental principles of ring strain to lock the alkene in conjugation with the nitro group, providing a highly reactive, stable, and stereochemically predictable electrophile.

Sources

Comparative

comparing catalysts for enantioselective additions to (2-nitroethenyl)cyclobutane

An in-depth technical analysis for researchers and drug development professionals. Executive Summary & Structural Causality The incorporation of cyclobutane rings into pharmacophores is a major trend in modern drug disco...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers and drug development professionals.

Executive Summary & Structural Causality

The incorporation of cyclobutane rings into pharmacophores is a major trend in modern drug discovery, driven by the motif's ability to improve metabolic stability and act as a conformationally restricted bioisostere. (2-Nitroethenyl)cyclobutane serves as a highly versatile Michael acceptor for accessing these chiral cyclobutane-containing building blocks.

However, the cyclobutyl group presents unique stereoelectronic challenges. Unlike flat aryl nitroalkenes or highly flexible linear aliphatic chains, the cyclobutane ring features distinct puckering and significant α -branching steric bulk. This specific steric environment disrupts standard facial selectivity models, making the choice of the asymmetric catalyst the single most critical variable in reaction design.

This guide objectively compares the three premier classes of organocatalysts used for the enantioselective addition to (2-nitroethenyl)cyclobutane, detailing the mechanistic causality behind their performance and providing self-validating protocols for laboratory execution.

Mechanistic Overview: Catalyst Selection and Performance

The enantioselective activation of (2-nitroethenyl)cyclobutane relies on lowering the LUMO of the nitroalkene while simultaneously controlling the trajectory of the incoming nucleophile. The optimal catalyst depends entirely on the nature of the nucleophile.

Bifunctional Hydrogen-Bonding Catalysts (For 1,3-Dicarbonyls)

For the addition of malonates and β -ketoesters, bifunctional catalysts that simultaneously activate the nucleophile (via a basic amine) and the electrophile (via dual hydrogen bonds to the nitro group) are required.

  • Thiourea Catalysts (Takemoto's Catalyst): The pioneering bifunctional thiourea provides a dual hydrogen-bond donor distance of approximately 2.1 Å. While highly effective for aryl nitroalkenes, the relatively narrow H-bond spacing and moderate acidity (pKa ~13) can lead to lower transition-state stabilization when the bulky cyclobutyl group restricts optimal substrate orientation.

  • Squaramide Catalysts (Rawal's Catalyst): Squaramides have largely superseded thioureas for aliphatic nitroalkenes. The causality lies in their geometry: the N-H distance in squaramides is ~2.7 Å, which perfectly matches the O-O distance of the nitro group . Furthermore, the increased acidity of the squaramide N-H bonds leads to tighter binding. This geometric and electronic complementarity forces the (2-nitroethenyl)cyclobutane into a rigid conformation, overriding the steric penalty of the cyclobutane ring and allowing for catalyst loadings as low as 1-2 mol%.

Enamine Catalysis (For Aldehydes and Ketones)
  • Diarylprolinol Silyl Ethers (Jørgensen-Hayashi Catalyst): When unmodified aldehydes are used as nucleophiles, hydrogen-bonding catalysts fail due to the lack of an acidic α -proton. Here, the Jørgensen-Hayashi catalyst is the gold standard . The catalyst condenses with the aldehyde to form an enamine. The causality of its extreme stereocontrol stems from the extremely bulky diphenylprolinol silyl ether group, which completely blocks the Re-face of the enamine. The (2-nitroethenyl)cyclobutane is forced to approach exclusively from the Si-face, yielding nearly perfect enantioselectivity (>98% ee).

G Substrate Substrate: (2-Nitroethenyl)cyclobutane Ternary Ternary Complex (H-Bonding & Amine Activation) Substrate->Ternary Nucleophile Nucleophile (e.g., Dimethyl Malonate) Nucleophile->Ternary Catalyst Bifunctional Catalyst (Chiral Squaramide) Catalyst->Ternary TS Enantioselective C-C Bond Formation Ternary->TS Stereocontrol TS->Catalyst Catalyst Regeneration Product Chiral Cyclobutyl Nitroalkane Product TS->Product

Fig 1: Mechanistic pathway of squaramide-catalyzed enantioselective Michael addition.

Quantitative Performance Comparison

The following table synthesizes the expected performance metrics for the addition of standard nucleophiles to (2-nitroethenyl)cyclobutane based on established organocatalytic parameters .

Catalyst SystemOptimal NucleophileCatalyst LoadingTypical YieldEnantiomeric Excess (ee)Diastereomeric Ratio (dr)Reaction Time
Takemoto Thiourea Dimethyl malonate10 mol%82 - 86%88 - 91%N/A24 - 48 h
Rawal Squaramide Dimethyl malonate2 - 5 mol%92 - 96%95 - 98%N/A12 - 18 h
Jørgensen-Hayashi Propanal10 mol%85 - 90%>98%>95:518 - 24 h
Cu(II)-BOX Complex Indole (Friedel-Crafts)10 mol%75 - 80%82 - 85%N/A48 h

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that failures are caught prior to downstream processing.

Protocol A: Squaramide-Catalyzed Addition of Malonates

Objective: Synthesize enantiopure dimethyl 2-(1-cyclobutyl-2-nitroethyl)malonate.

  • Preparation & Validation: Flame-dry a 10 mL Schlenk tube. Add 2.0 mL of dichloromethane (DCM).

    • Validation Checkpoint 1: Perform Karl Fischer titration on the DCM. Moisture must be <50 ppm, as water outcompetes the squaramide for hydrogen bonding to the nitroalkene.

  • Reagent Addition: Add (2-nitroethenyl)cyclobutane (1.0 mmol, 127 mg) and the chiral squaramide catalyst (0.02 mmol, 2 mol%). Stir for 5 minutes at room temperature to ensure complete dissolution.

  • Nucleophile Addition: Dropwise add dimethyl malonate (1.2 mmol, 158 mg).

  • Reaction Monitoring: Stir at ambient temperature.

    • Validation Checkpoint 2: At t=12h, sample 5 μ L, dilute in MeCN, and analyze via UPLC-MS. Look for the disappearance of the nitroalkene mass [M+H] 128 and the appearance of the product mass [M+H] 260. Absence of polymeric baseline humps confirms clean conversion.

  • Quench & Purification: Concentrate the mixture directly under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1 to 7:3).

  • Final Validation:

    • Yield & Purity: Analyze via 1 H NMR (400 MHz, CDCl 3​ ).

    • Enantioselectivity: Analyze via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/i-PrOH 90:10, 1.0 mL/min, λ = 210 nm).

Protocol B: Jørgensen-Hayashi Enamine Addition

Objective: Synthesize enantiopure (2S, 3R)-2-methyl-3-cyclobutyl-4-nitrobutanal.

  • System Setup: In a dry vial, dissolve (S)-(-)- α , α -diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.1 mmol, 10 mol%) and benzoic acid (0.1 mmol, 10 mol% - acts as a co-catalyst to facilitate enamine formation) in 2.0 mL of toluene.

  • Enamine Formation: Add propanal (3.0 mmol). Stir for 15 minutes.

  • Electrophile Addition: Cool the mixture to 0 °C. Slowly add (2-nitroethenyl)cyclobutane (1.0 mmol, 127 mg).

  • Monitoring:

    • Validation Checkpoint: Monitor via UPLC-MS. The reaction must be kept cold to prevent self-aldol condensation of the propanal.

  • Workup: Quench with saturated aqueous NH 4​ Cl. Extract with EtOAc (3 x 5 mL). Dry over anhydrous Na 2​ SO 4​ .

  • Validation: Determine dr via crude 1 H NMR (integration of the distinct aldehydic protons for syn vs anti). Determine ee via Chiral HPLC.

Workflow Prep Prep React 2. Reaction Add catalyst (2-10 mol%) Prep->React Monitor 3. Monitoring UPLC-MS Checkpoint React->Monitor Monitor->React Incomplete Purify 4. Purification Flash Chromatography Monitor->Purify Analyze 5. Validation Chiral HPLC & NMR Purify->Analyze

Fig 2: Self-validating experimental workflow for enantioselective additions.

References

  • Okino, T., Hoashi, Y., & Takemoto, Y. (2003). Enantioselective Michael Addition of Malonates to Nitroalkenes Catalyzed by Bifunctional Thioureas. Journal of the American Chemical Society, 125(41), 12672-12673. URL:[Link]

  • Malerich, J. P., Hagihara, K., & Rawal, V. H. (2008). Chiral Squaramide Derivatives are Excellent Hydrogen Bond Donor Catalysts. Journal of the American Chemical Society, 130(44), 14416-14417. URL:[Link]

  • Hayashi, Y., Gotoh, H., Hayashi, T., & Shoji, M. (2005). Diphenylprolinol Silyl Ethers as Efficient Organocatalysts for the Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Angewandte Chemie International Edition, 44(27), 4212-4215. URL:[Link]

  • Sulzer-Mossé, S., & Alexakis, A. (2007). Chiral amines as organocatalysts for asymmetric conjugate addition to nitroalkenes. Chemical Communications, (30), 3123-3135. URL:[Link]

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